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Compound Focus: Radotinib

CAS No.: 926037-48-1

Cat. No.: S547893

The following data comes from the RERISE study, a multinational, open-label, Phase III trial that directly
compared two doses of radetinib with imatinib in 241 patients with newly diagnosed chronic-phase Chronic

Myeloid Leukemia (CML) [1] [2] [3].

Radotinib (300 mg  Radotinib (400 mg Imatinib (400 mg

Response Parameter
P twice daily) twice daily) once daily)

Major Molecular Response 52% [1] [3] 46% [1] [3] 30% [1] [3]
(MMR) by 12 months

Statistical significance (P-value (P =0.0044)([1][3] (P =0.0342)[1][3] (Reference)
vs. Imatinib)

Complete Cytogenetic 91% [1] [2] Information Not 77% [1] [2]
Response (CCyR) by 12 Specified

months

Statistical significance (P-value (P =0.0120)[1][2] Not Significant [2] (Reference)

vs. Imatinib)

Early Molecular Response 86% [1] 87% [1] 71% [1]
(EMR) at 3 months
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Radotinib (300 mg  Radotinib (400 mg Imatinib (400 mg
Response Parameter

twice daily) twice daily) once daily)
MR4.5 Rate by 12 months 15% [3] 14% [3] 9% [3]
Median Time to MMR 5.7 months [3] 5.6 months [3] 8.2 months [3]

Experimental Protocol from the RERISE Trial

The data in the table above was generated through a rigorous clinical trial methodology [1]:

¢ Study Design: Multinational, open-label, randomized Phase Il study.
e Patient Population: 241 adult patients with newly diagnosed, Philadelphia chromosome-positive,
chronic-phase CML.
¢ Randomization: Patients were assigned (1:1:1) to one of three treatment groups:
o Radotinib 300 mg twice daily (n=79)
o Radotinib 400 mg twice daily (n=81)
o Imatinib 400 mg once daily (n=81)
¢ Primary Endpoint: Major Molecular Response (MMR) rate by 12 months. MMR is defined as a BCR-
ABL1IS level of < 0.1% [1].
e Key Secondary Endpoints: Included Complete Cytogenetic Response (CCyR) rate by 12 months,
Early Molecular Response (EMR) at 3 months, and safety.
¢ Follow-up: The primary analysis was performed at a minimum follow-up of 12 months, with long-term
data also available [4].

Mechanisms of Action and Signaling Pathways

The superior molecular response rates of radetinib are linked to its more potent mechanism of action at the

molecular level.

e Primary Target: Both drugs are tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of
the BCR-ABL1 oncoprotein, the key driver of CML [5].

e Potency and Resistance: As a second-generation TKI, radotinib has a higher binding affinity for
the BCR-ABL1 kinase compared to the first-generation imatinib. This allows it to effectively inhibit a
wider spectrum of BCR-ABL1 mutants that are often resistant to imatinib, with the notable exception
of the T315I "gatekeeper" mutation [6] [5].
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e Additional Pathways: Beyond BCR-ABL1, radotinib also inhibits other kinases involved in cell
growth and survival, such as c-KIT and the platelet-derived growth factor receptor (PDGFR) [7].

The following diagram illustrates the core mechanistic pathway of these drugs and their downstream effects

on the cancer cell.
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Research indicates that the induction of apoptosis by radetinib involves the mitochondrial-dependent

pathway. This process includes a decrease in mitochondrial membrane potential, the release of cytochrome
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C into the cytosol, and the subsequent activation of caspase enzymes (caspase-9, -3, and -7), which execute

programmed cell death [7].

Key Insights for Professionals

e Dosage Consideration: The 300 mg twice-daily dose of radotinib demonstrated a better efficacy
and safety profile in the RERISE trial than the 400 mg twice-daily dose, which had higher
discontinuation rates due to adverse events [1] [2] [3].

¢ Long-Term Efficacy: Long-term follow-up data from the RERISE study confirms that the deeper
molecular responses achieved with radotinib are sustained, potentially making it a stronger
candidate for achieving treatment-free remission (TFR) [4].

o Safety Profile: While radotinib was more effective, it had a different and sometimes more severe
adverse event profile than imatinib. The most notable grade 3/4 laboratory abnormalities were
elevations in bilirubin and liver enzymes, which were often manageable with dose reduction [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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